molecular formula C17H22N4O4S B2359401 4-(N,N-diethylsulfamoyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049530-34-8

4-(N,N-diethylsulfamoyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2359401
CAS RN: 1049530-34-8
M. Wt: 378.45
InChI Key: MLLRBOPNLALSIZ-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as DDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been found to exhibit a unique mechanism of action that results in various biochemical and physiological effects.

Scientific Research Applications

Cardiac Electrophysiological Activity

Sulfonamide derivatives have been studied for their cardiac electrophysiological activity, indicating their potential as selective class III agents for cardiac arrhythmia treatment. These compounds, including N-substituted imidazolylbenzamides, have shown comparable potency to known selective class III agents in vitro, suggesting their utility in developing new treatments for reentrant arrhythmias (Morgan et al., 1990).

Antimicrobial and Biological Activity

Sulfonamide and benzamide derivatives have been synthesized and evaluated for antimicrobial activity. For instance, novel thienopyrimidine derivatives exhibited pronounced antimicrobial properties, underscoring the potential of these compounds in addressing bacterial and fungal infections (Bhuiyan et al., 2006). Similarly, other studies have focused on the synthesis and biological screening of benzamides and related heterocyclic compounds for antimicrobial efficacy, further demonstrating the broad spectrum of biological activities these compounds can exhibit (El-Wahab et al., 2011).

Molecular Docking and In Vitro Screening

The application of molecular docking and in vitro screening techniques to newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives has been explored, highlighting the antimicrobial and antioxidant activities of these compounds. This approach provides insights into the potential therapeutic applications of sulfonamide and benzamide derivatives in treating microbial infections and oxidative stress-related conditions (Flefel et al., 2018).

Antimalarial and Antiviral Applications

Theoretical investigations and molecular docking studies have been applied to sulfonamide derivatives to evaluate their potential as antimalarial agents against COVID-19, showcasing the versatility of these compounds in targeting various diseases. These studies suggest that sulfonamide derivatives possess significant antimalarial activity and could be repurposed for antiviral applications, including the treatment of COVID-19 (Fahim & Ismael, 2021).

Melanoma Cytotoxicity

Research on benzamide derivatives has also delved into their potential for targeted drug delivery in melanoma therapy. These compounds have been synthesized and tested for melanoma cytotoxicity, suggesting their utility in enhancing the efficacy of melanoma treatments through selective targeting (Wolf et al., 2004).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-3-20(4-2)26(24,25)15-9-7-14(8-10-15)17(23)18-12-13-21-16(22)6-5-11-19-21/h5-11H,3-4,12-13H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLRBOPNLALSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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